molecular formula C19H18ClF3N2O5S B3545755 methyl 3-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate

methyl 3-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate

Cat. No.: B3545755
M. Wt: 478.9 g/mol
InChI Key: PUHDWEKEDCSGBQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a methyl benzoate moiety, which is a common component in many pharmaceuticals and natural products. The molecule also has a trifluoromethyl group attached to a phenyl ring, which is a common motif in medicinal chemistry due to its ability to modulate the biological activity of a molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Without more information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

methyl 3-[[2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetyl]amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O5S/c1-11-4-5-12(18(27)30-2)8-15(11)24-17(26)10-25(31(3,28)29)16-9-13(19(21,22)23)6-7-14(16)20/h4-9H,10H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHDWEKEDCSGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate
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methyl 3-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate
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methyl 3-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate
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methyl 3-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate
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methyl 3-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate
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methyl 3-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate

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